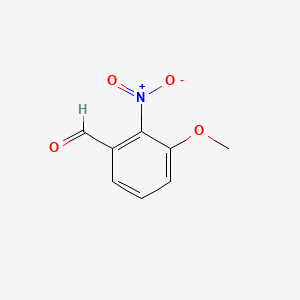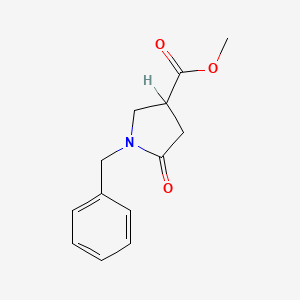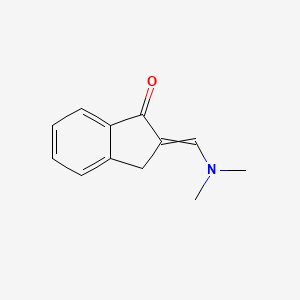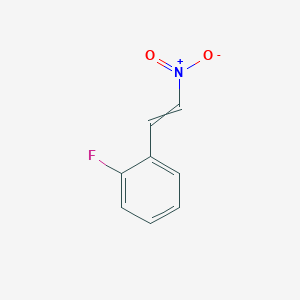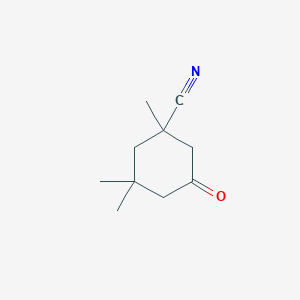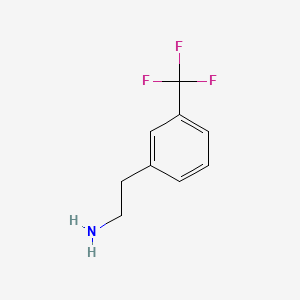
3-(Trifluoromethyl)phenethylamine
概要
説明
3-(Trifluoromethyl)phenethylamine, also known as 3-TFMPEA, is an organic compound that is a derivative of phenethylamine. It has been extensively studied for its potential as a therapeutic agent and has been found to possess a wide range of biological activities. These activities include anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-neurodegenerative effects. In addition, 3-TFMPEA has been shown to possess neuroprotective and cardioprotective properties. This compound has also been used in the synthesis of other compounds, such as the antidepressant drug bupropion.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of α-Trifluoromethylated Amine Derivatives : A study by Pandey and Anbarasan (2014) demonstrated a one-pot cascade trifluoromethylation/cyclization of imides, leading to the synthesis of α-trifluoromethylated amine derivatives. This process is significant for producing trifluoromethylated analogs of various compounds (Pandey & Anbarasan, 2014).
- Copper-Catalyzed Intermolecular Aminofluorination : Saavedra-Olavarría et al. (2015) developed a copper-catalyzed aminofluorination of styrenes, enabling the facile production of β-fluoro-N-protected phenethylamines, which are valuable for compounds acting on neuronal targets (Saavedra-Olavarría et al., 2015).
- Novel Synthetic Approach for α-Trifluoromethyl-Phenethylamines : Muzalevskiy et al. (2011) elaborated a novel approach for synthesizing α-trifluoromethyl-phenethylamines, which involved reducing electron-deficient β-aryl-α-trifluoromethyl enamines and imines (Muzalevskiy et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 3-(Trifluoromethyl)phenethylamine is the serotonergic system, specifically the serotonin 5-HT2 receptors and the σ1 receptors . These receptors play a crucial role in neurotransmission, which is the process by which signaling molecules are released by a neuron to stimulate neighboring neurons.
Mode of Action
This compound interacts with its targets by increasing extracellular serotonin levels and acting as both a serotonergic 5-HT2 receptor agonist and σ1 receptor antagonist . This means that this compound can bind to these receptors and activate them, leading to an increase in the effect of serotonin, a neurotransmitter that helps regulate mood, appetite, and other functions.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving serotonin. By increasing extracellular serotonin levels and modulating serotonergic receptors, this compound can control neurotransmission . This can have downstream effects on various physiological processes, including mood regulation and seizure activity.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Over 90% of this compound is excreted in urine and less than 5% in feces; unchanged this compound and the major active metabolite norfenfluramine account for less than 25% of the recovered amount . The elimination half-life of this compound has been reported as ranging from 13 to 30 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmission. By increasing extracellular serotonin levels and modulating serotonergic and other neurologic receptors, this compound can effectively treat pharmacoresistant seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as certain pH levels can impact the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and affect its action and efficacy .
生化学分析
Biochemical Properties
3-(Trifluoromethyl)phenethylamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase, which is responsible for the degradation of neurotransmitters. The interaction with monoamine oxidase can influence the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain . Additionally, this compound can bind to various receptors, including serotonin receptors, which can modulate their activity and influence neurotransmission .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. This modulation can lead to changes in gene expression and cellular metabolism . In non-neuronal cells, this compound can affect cellular processes such as proliferation, differentiation, and apoptosis by interacting with various signaling molecules and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to neurotransmitter receptors, such as serotonin receptors, and modulate their activity. This binding can lead to changes in intracellular signaling cascades, resulting in altered gene expression and cellular responses . Additionally, this compound can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the synaptic cleft and prolonged neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and receptor activity . The stability and degradation of the compound can influence its long-term effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance neurotransmission and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological effect, and exceeding this threshold can result in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, which converts it into inactive metabolites . The compound can also interact with other enzymes, such as cytochrome P450, which can influence its metabolic flux and the levels of its metabolites . These interactions can affect the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through specific transporters, such as the serotonin transporter, and distributed to different cellular compartments . Binding proteins can also influence its localization and accumulation within cells, affecting its biological activity and function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be localized to specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence its ability to modulate cellular processes and interact with other biomolecules.
特性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYCXMGJPKOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200517 | |
| Record name | Phenethylamine, m-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52516-30-0 | |
| Record name | 2-(3-Trifluoromethylphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, m-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, m-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(trifluoromethyl)phenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-(Trifluoromethyl)phenethylamine influence its ability to inhibit pancreatic lipase?
A1: Research indicates that the presence of a halogen atom, particularly fluorine or chlorine, at the 3-position of the aromatic ring in phenethylamine derivatives is crucial for pancreatic lipase inhibition []. This is evident in the inhibitory activity exhibited by this compound, flutiorex, fenfluramine, and chlorphentermine, all of which share this structural feature. Modifications to the ethylamine portion of the molecule appear to have minimal impact on the inhibitory properties []. This suggests that the halogen at the 3-position plays a significant role in binding to the active site of the enzyme.
Q2: Can the chirality of related compounds like methylamphetamine and its precursors be determined using readily available techniques?
A2: Yes, gas chromatography coupled with mass spectrometry (GC/MS) utilizing a γ-cyclodextrin chiral column (Chiraldex™ G-PN) has proven effective in simultaneously separating and analyzing the enantiomers of methylamphetamine, ephedrine, and pseudoephedrine after derivatization with trifluoroacetic anhydride []. This technique offers valuable insight into the origin and synthesis methods of seized methylamphetamine, as the enantiomeric profile can be indicative of specific manufacturing processes or starting materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


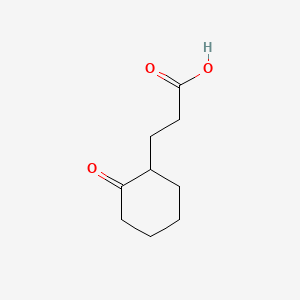
![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1294529.png)

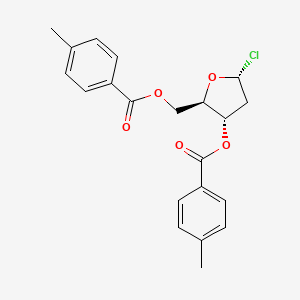


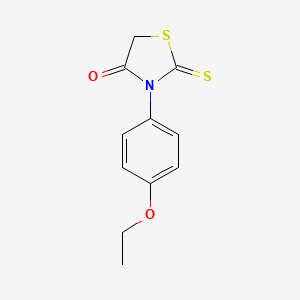
![2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1294538.png)
